molecular formula C18H17N3O3 B2448511 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1235270-24-2

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2448511
CAS No.: 1235270-24-2
M. Wt: 323.352
InChI Key: OMFVCDUSVSUUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a quinoline moiety linked to a dihydropyridine ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the dihydropyridine ring. The key steps include:

    Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Linking the Quinoline to Propyl Chain: The quinoline derivative is then reacted with a propyl halide to introduce the propyl chain.

    Formation of Dihydropyridine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in research to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the dihydropyridine ring may interact with calcium channels, affecting cellular calcium levels and signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.

    Dihydropyridine Derivatives: Compounds like nifedipine and amlodipine, which contain the dihydropyridine ring, are widely used as calcium channel blockers in the treatment of hypertension.

Uniqueness

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-1,2-dihydropyridine-3-carboxamide is unique due to its combined structural features of both quinoline and dihydropyridine moieties. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more diverse therapeutic applications compared to compounds containing only one of these moieties.

Properties

IUPAC Name

2-oxo-N-(3-quinolin-8-yloxypropyl)-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17-14(7-3-10-20-17)18(23)21-11-4-12-24-15-8-1-5-13-6-2-9-19-16(13)15/h1-3,5-10H,4,11-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFVCDUSVSUUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=CNC3=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.